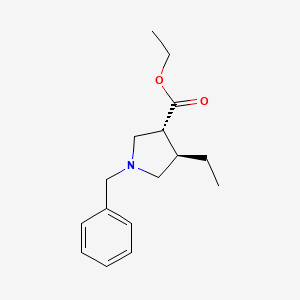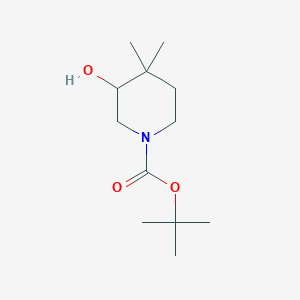
2,5-Dimetil-4-oxopiperidina-1-carboxilato de tert-butilo
Descripción general
Descripción
“Tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate” is a chemical compound with the molecular formula C12H21NO3 . It has a molecular weight of 227.3 g/mol . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-6-9(14)8-12(13,4)5/h6-8H2,1-5H3 . The compound has a complexity of 302 .
Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 46.6 Ų . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 227.15214353 g/mol .
Aplicaciones Científicas De Investigación
Síntesis de Moléculas Bioactivas
Este compuesto sirve como precursor en la síntesis de moléculas bioactivas, particularmente aquellas con propiedades medicinales potenciales. Por ejemplo, se puede utilizar para crear compuestos con actividades antiinflamatorias, analgésicas y citotóxicas, que son cruciales en el desarrollo de nuevos medicamentos .
Intermediarios de Síntesis Orgánica
En química orgánica, “2,5-Dimetil-4-oxopiperidina-1-carboxilato de tert-butilo” es un intermediario valioso. Se puede utilizar para sintetizar una variedad de compuestos orgánicos, incluyendo amidas, sulfonamidas y bases de Schiff, que son estructuras fundamentales en muchos productos farmacéuticos .
Investigación sobre Enfermedades Neurodegenerativas
El compuesto tiene aplicaciones en la investigación de enfermedades neurodegenerativas como el Alzheimer y el Parkinson. Sus derivados pueden utilizarse para estudiar la patología de estas enfermedades o como parte de agentes terapéuticos dirigidos a aliviar los síntomas o retrasar la progresión de la enfermedad .
Actividad Antimicrobiana
La investigación sobre las propiedades antimicrobianas de los derivados de este compuesto podría conducir al desarrollo de nuevos agentes antibacterianos y antifúngicos. Esto es particularmente importante frente a la creciente resistencia a los antibióticos .
Bloques de Construcción Química para Pharma
“this compound” también se utiliza como un bloque de construcción en la fabricación farmacéutica. Puede estar involucrado en la síntesis de moléculas complejas, como las espirorifamicinas, que tienen aplicaciones en el tratamiento de infecciones bacterianas .
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 2,5-dimethyl-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-8-7-13(9(2)6-10(8)14)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMMHVFSLJYZKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(CN1C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204654-37-4 | |
| Record name | tert-butyl 2,5-dimethyl-4-oxopiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(Tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid](/img/structure/B1375544.png)
![1'-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1375545.png)


![(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone](/img/structure/B1375550.png)
![3-Bromopyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B1375552.png)


